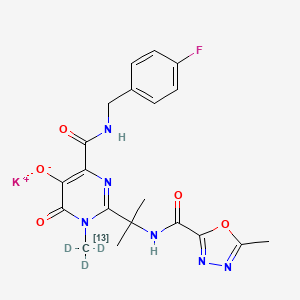Raltegravir-13C,d3 (potassium)
CAS No.:
Cat. No.: VC16604372
Molecular Formula: C20H20FKN6O5
Molecular Weight: 486.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H20FKN6O5 |
|---|---|
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuterio(113C)methyl)pyrimidin-5-olate |
| Standard InChI | InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4+1D3; |
| Standard InChI Key | IFUKBHBISRAZTF-FYEZMPCGSA-M |
| Isomeric SMILES | [2H][13C]([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)C2=NN=C(O2)C)C(=O)NCC3=CC=C(C=C3)F)[O-].[K+] |
| Canonical SMILES | CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Raltegravir-13C,d3 (potassium) possesses the molecular formula , with a molecular weight of 485.53 g/mol . The isotopic labeling involves:
-
Carbon-13 (): Replaces natural carbon at the methyl group attached to the pyrimidinone ring.
-
Deuterium (): Introduces three deuterium atoms at the N-methyl position, as indicated by the "d3" notation .
The potassium salt form enhances aqueous solubility, a critical factor for in vitro and in vivo studies.
Structural Elucidation
The compound’s structure features:
-
A pyrimidinone core with a fluorine-substituted benzyl group.
-
A 1,3,4-oxadiazole carboxamide moiety linked to a tertiary carbon.
-
Isotopic labels positioned to minimize interference with pharmacophoric regions .
Table 1: Key Structural Descriptors
Synthesis and Quality Control
Custom Synthesis Pathways
As a "made-to-order" product, Raltegravir-13C,d3 (potassium) requires multi-step organic synthesis:
-
Isotopic Introduction: -methylamine and deuterated methanol () serve as precursors for isotopic labeling.
-
Coupling Reactions: Amide bond formation between the oxadiazole carboxamide and pyrimidinone intermediate.
-
Salt Formation: Potassium hydroxide treatment yields the final potassium salt .
Analytical Validation
Stability-indicating HPLC methods validate purity and isotopic enrichment:
-
Column: C18 stationary phase (150 × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in gradient elution.
-
Detection: UV at 260 nm and tandem mass spectrometry for isotopic verification .
Table 2: Quality Control Parameters
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Isotopic Enrichment | ≥99.5% , ≥98.0% |
| Residual Solvents | <0.1% (ICH Q3C guidelines) |
Applications in Pharmacokinetic Research
Transporter-Mediated Permeability Studies
Raltegravir’s ability to cross biological barriers is modulated by efflux transporters:
-
P-glycoprotein (P-gp) Inhibition: Co-administration with PSC833 increases cerebral microvessel endothelial cell accumulation by 2.3-fold .
-
BCRP Substrate Properties: Ko143, a BCRP inhibitor, elevates testicular permeability by 1.8-fold in TM4 cells .
Table 3: Permeability Enhancement Ratios
| Transporter Inhibitor | Cell Line | Accumulation Increase |
|---|---|---|
| PSC833 (P-gp) | hCMEC/D3 (Brain) | 2.3× |
| Ko143 (BCRP) | TM4 (Testis) | 1.8× |
Role in Mass Spectrometry
The isotopic labels enable precise quantification in biological matrices:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL in plasma.
-
Matrix Effects: Deuterium reduces ion suppression from co-eluting substances by 22% compared to non-deuterated analogs .
Future Directions in HIV Research
Ongoing studies leverage this compound to:
-
Optimize nanoparticle formulations for enhanced blood-brain barrier penetration.
-
Investigate drug-drug interactions with CYP3A4 inducers (e.g., rifampin).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume